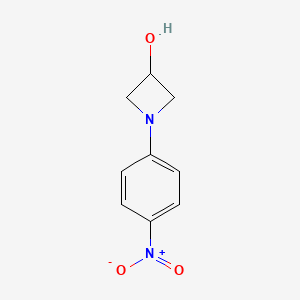

1-(4-nitrophenyl)azetidin-3-ol

Descripción general

Descripción

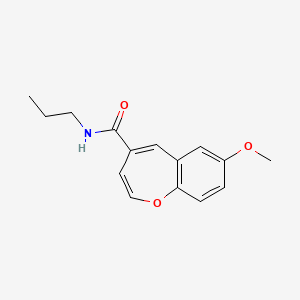

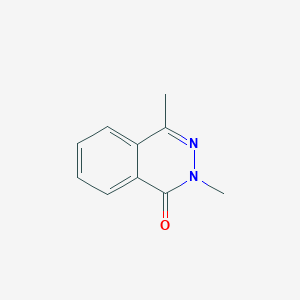

“1-(4-nitrophenyl)azetidin-3-ol” is a chemical compound with the molecular formula C9H10N2O3 . It is a derivative of azetidin-3-ol, which is a four-membered heterocyclic compound containing a nitrogen atom .

Synthesis Analysis

The synthesis of azetidin-3-ol derivatives involves the condensation of 2, 4-dinitro phenyl hydrazine with various substituted aromatic aldehydes in the presence of zinc chloride and methanol. This is followed by a reaction with chloroacetyl chloride and triethylamine . The synthesized compounds are characterized by IR and PMR analysis .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C3H7NO/c5-3-1-4-2-3/h3-5H,1-2H2 . The molecular weight of this compound is 194.19 .Chemical Reactions Analysis

Azetidin-3-ol derivatives have been used as catalysts for various reactions, including the reduction of 4-nitrophenol . The reaction parameters, such as size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface, and functions of diffusion, control the catalytic activity .Physical And Chemical Properties Analysis

The physical form of “this compound” is solid . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

1-(4-nitrophenyl)azetidin-3-ol has been studied for its potential applications in a variety of scientific research fields. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes. In physiology, this compound has been used to study the effects of various hormones and drugs on the body. In medicine, this compound has been studied for its potential use as a drug delivery system, as well as its ability to modulate the activity of certain enzymes.

Mecanismo De Acción

Target of Action

Azetidines, in general, have been known to interact with various biological targets due to their ubiquity in natural products and importance in medicinal chemistry .

Mode of Action

The mode of action of 1-(4-nitrophenyl)azetidin-3-ol involves a unique reactivity under dual palladium and acid catalysis. Mechanistic studies reveal that this arylative ring-expansion reaction proceeds via a domino process involving Heck arylation of alkene, acid-catalyzed transposition of allylic alcohol, and ring opening of the azetidine/oxetane by an internal hydroxyl group .

Biochemical Pathways

The compound’s unique reactivity under dual palladium and acid catalysis suggests that it may influence various biochemical pathways .

Result of Action

The compound’s unique reactivity under dual palladium and acid catalysis suggests that it may have significant effects at the molecular and cellular levels .

Action Environment

The compound’s unique reactivity under dual palladium and acid catalysis suggests that various environmental factors may influence its action .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(4-nitrophenyl)azetidin-3-ol has several advantages and limitations when used in laboratory experiments. One advantage is that it is soluble in both aqueous and organic solvents, making it easy to work with. Additionally, this compound is stable and can form stable complexes with metal ions. However, this compound is not very stable in the presence of light or heat, so it must be stored in a cool, dark place.

Direcciones Futuras

There are many potential future directions for research involving 1-(4-nitrophenyl)azetidin-3-ol. One area of research is to further explore its potential applications in biochemistry, physiology, and medicine. Additionally, further research could be done on the mechanism of action of this compound and its effects on biochemical and physiological processes. Furthermore, research could be done to explore the potential of this compound as a drug delivery system. Finally, research could be done to explore the potential of this compound as a therapeutic agent.

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-nitrophenyl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-9-5-10(6-9)7-1-3-8(4-2-7)11(13)14/h1-4,9,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXPWZVSMMYDDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6422388.png)

![N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6422412.png)

![N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6422426.png)

![4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B6422427.png)

![ethyl 1-{[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate](/img/structure/B6422431.png)

![2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6422438.png)